molecular formula C13H17ClN2O3 B2764213 Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride CAS No. 1260684-49-8

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride

Cat. No. B2764213
CAS RN: 1260684-49-8
M. Wt: 284.74
InChI Key: ZDCLJJSNJHEAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride is a chemical compound used in scientific research. It is a synthetic compound that is used to study the mechanism of action of certain biological processes. This compound is synthesized using a specific method and has various biochemical and physiological effects.

Mechanism of Action

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride acts as a competitive inhibitor of certain enzymes involved in the biosynthesis of certain molecules. It binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition allows researchers to study the role of specific enzymes in cellular processes.
Biochemical and Physiological Effects:
Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride has various biochemical and physiological effects. It has been shown to inhibit the biosynthesis of certain molecules, such as glycosphingolipids and glycosaminoglycans. This inhibition can have various effects on cellular processes, such as cell growth and differentiation.

Advantages and Limitations for Lab Experiments

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride has several advantages for lab experiments. It is a potent and specific inhibitor of certain enzymes, making it a useful tool for studying the role of specific enzymes in cellular processes. However, it also has some limitations. It may not be effective in inhibiting all enzymes involved in the biosynthesis of certain molecules, and it may have off-target effects on other cellular processes.

Future Directions

There are several future directions for the use of Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride in scientific research. One direction is the study of the role of specific enzymes in disease processes, such as cancer and neurodegenerative diseases. Another direction is the development of more potent and specific inhibitors of certain enzymes involved in cellular processes. Finally, the use of Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride in drug discovery and development is also an area of future research.

Synthesis Methods

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride is synthesized using a specific method. The synthesis involves the reaction of 4-(chloromethyl)benzoic acid with pyrrolidine-2-carboxamide in the presence of a base. The resulting product is then treated with methyl iodide to obtain Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride.

Scientific Research Applications

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride is used in scientific research to study the mechanism of action of certain biological processes. It is used as a tool to investigate the role of specific enzymes and proteins in cellular processes. This compound is particularly useful in studying the role of enzymes involved in the biosynthesis of certain molecules.

properties

IUPAC Name

methyl 4-(pyrrolidine-2-carbonylamino)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)9-4-6-10(7-5-9)15-12(16)11-3-2-8-14-11;/h4-7,11,14H,2-3,8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCLJJSNJHEAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(pyrrolidine-2-carboxamido)benzoate hydrochloride

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